molecular formula C11H23NO2 B6646286 3-(2,2,4-Trimethylpentylamino)propanoic acid

3-(2,2,4-Trimethylpentylamino)propanoic acid

Cat. No. B6646286
M. Wt: 201.31 g/mol
InChI Key: ALNHJTPSRUHAGF-UHFFFAOYSA-N
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Description

3-(2,2,4-Trimethylpentylamino)propanoic acid, also known as TMPPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

3-(2,2,4-Trimethylpentylamino)propanoic acid acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, such as synaptic plasticity, learning, and memory. By binding to the allosteric site of mGluR5, 3-(2,2,4-Trimethylpentylamino)propanoic acid enhances the receptor's activity and increases the release of neurotransmitters, such as glutamate and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,2,4-Trimethylpentylamino)propanoic acid are still being investigated. Studies have shown that 3-(2,2,4-Trimethylpentylamino)propanoic acid can enhance synaptic plasticity and improve cognitive function in animal models. 3-(2,2,4-Trimethylpentylamino)propanoic acid has also been shown to have neuroprotective effects and reduce neuroinflammation in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2,2,4-Trimethylpentylamino)propanoic acid is its high potency and selectivity for mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the study of 3-(2,2,4-Trimethylpentylamino)propanoic acid. One direction is the development of new compounds based on the 3-(2,2,4-Trimethylpentylamino)propanoic acid scaffold with improved pharmacological properties, such as higher potency and selectivity. Another direction is the investigation of the potential therapeutic applications of 3-(2,2,4-Trimethylpentylamino)propanoic acid in neurodegenerative diseases and other neurological disorders. Additionally, the role of 3-(2,2,4-Trimethylpentylamino)propanoic acid in modulating other neurotransmitter systems and its effects on behavior and cognition need to be further explored.

Synthesis Methods

3-(2,2,4-Trimethylpentylamino)propanoic acid can be synthesized through a multistep process starting from 2,2,4-trimethylpentan-1-ol. The first step involves the conversion of 2,2,4-trimethylpentan-1-ol to 2,2,4-trimethylpentan-1-al, followed by the reaction with methylamine to form 3-(2,2,4-trimethylpentylamino)propanal. The final step involves the reduction of 3-(2,2,4-trimethylpentylamino)propanal to 3-(2,2,4-Trimethylpentylamino)propanoic acid.

Scientific Research Applications

3-(2,2,4-Trimethylpentylamino)propanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 3-(2,2,4-Trimethylpentylamino)propanoic acid has been investigated as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In drug discovery, 3-(2,2,4-Trimethylpentylamino)propanoic acid has been used as a scaffold for the design of new compounds with improved pharmacological properties. In neuroscience, 3-(2,2,4-Trimethylpentylamino)propanoic acid has been studied for its effects on neurotransmitter systems and its potential as a tool for studying neural circuits.

properties

IUPAC Name

3-(2,2,4-trimethylpentylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-9(2)7-11(3,4)8-12-6-5-10(13)14/h9,12H,5-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNHJTPSRUHAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)CNCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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